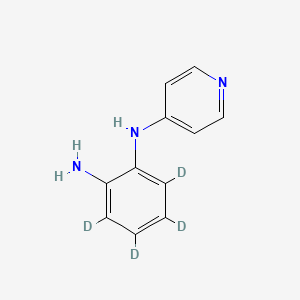
4-(2-Aminoanilino)pyridine-d4
Vue d'ensemble
Description
“4-(2-Aminoanilino)pyridine-d4” is a chemical compound with the molecular formula C11H7D4N3 and a molecular weight of 189.25 . It is used as an intermediate in the preparation of labeled Timiperone, adrenergic agents, and cyclooxygenase-2 inhibitors .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoanilino)pyridine-d4” is defined by its molecular formula, C11H7D4N3 . The presence of deuterium (D) indicates that this compound is a deuterated version of “4-(2-Aminoanilino)pyridine”, which means that some or all of the hydrogen atoms (H) in the molecule have been replaced with deuterium.Applications De Recherche Scientifique
Synthesis and Structural Investigation
4-(2-Aminoanilino)pyridine-d4 and its derivatives are actively researched in the field of synthetic chemistry. A notable compound, (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide, synthesized from pyridine-4-carboxaldehyde, has been characterized using various spectroscopic techniques and computational methods, highlighting its potential in antimicrobial activity and molecular docking studies (Elangovan et al., 2021).
Catalytic Applications
4-Dimethyl amino pyridine, a related compound, serves as a highly active catalyst in acylation and esterification reactions, crucial in pharmaceutical synthesis. This demonstrates the significant role of pyridine derivatives in facilitating chemical reactions in drug development (Sun Ji-gu, 2014).
Quantum Computational and Spectroscopic Investigations
The pyridine derivative ampyra (4-aminopyridine) underwent quantum chemical investigation using density functional theory, revealing valuable insights into its electronic and spectroscopic properties. These studies are essential for understanding the reactivity and potential applications of such compounds (Siddiqui & Javed, 2021).
Corrosion Inhibition
Pyridine derivatives are also investigated for their corrosion inhibition properties. A new Schiff base derivative with pyridine rings was synthesized and found effective as a corrosion inhibitor for mild steel in acidic environments, showcasing the versatility of pyridine compounds in industrial applications (Ji et al., 2016).
Antimicrobial Activities and DNA Interactions
Studies on pyridine-2-carboxylic acid and its derivatives, including variations with pyridine rings, indicate significant antimicrobial activities and interactions with DNA. These findings are crucial for the development of new pharmaceuticals and therapeutic agents (Tamer et al., 2018).
Fluorescence Properties in Complexes
Pyridine derivatives have been used to synthesize complexes with Eu(III) and Tb(III) showcasing interesting fluorescence properties. This is important for applications in materials science, particularly in developing novel luminescent materials (Tang et al., 2006).
Mécanisme D'action
Target of Action
4-(2-Aminoanilino)pyridine-d4 is an intermediate used in the preparation of various biochemical compounds, including Timiperone , adrenergic agents , and cyclooxygenase-2 inhibitors . These targets play crucial roles in various biological processes, such as neurotransmission and inflammation.
Propriétés
IUPAC Name |
3,4,5,6-tetradeuterio-2-N-pyridin-4-ylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-8H,12H2,(H,13,14)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRQNOGGIOMQNA-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)NC2=CC=NC=C2)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



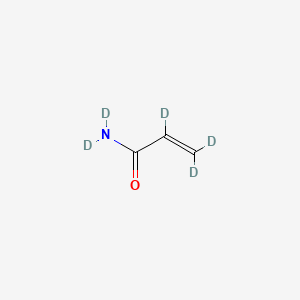

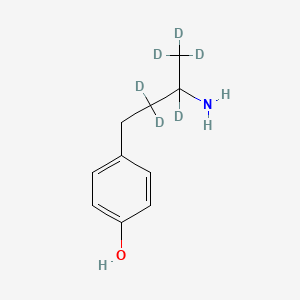
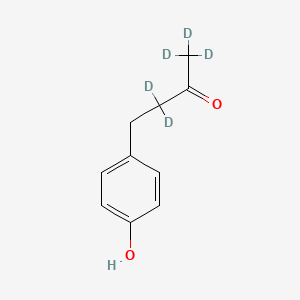
![3-(tert-Butyl-d9)-5-[7-(bromoethyl)-2-benzofuranyl]-2-oxazolidinone(Mixture of Diastereomers)](/img/structure/B564822.png)
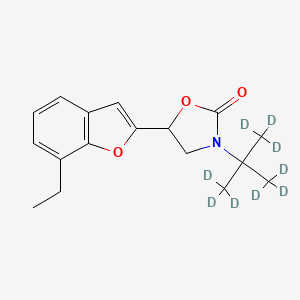
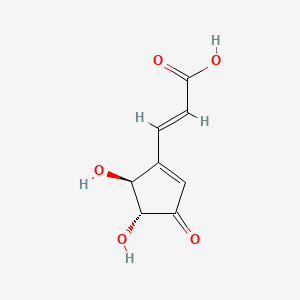


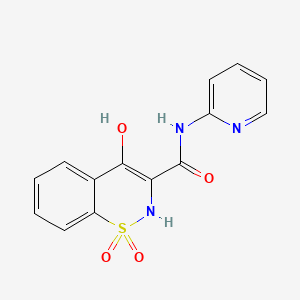

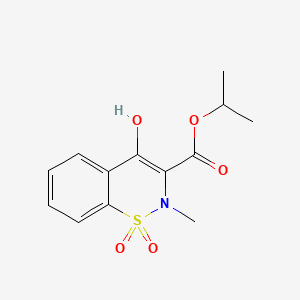
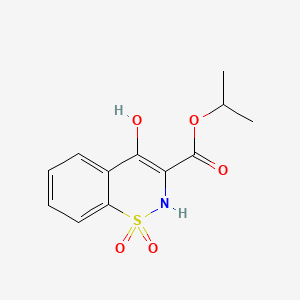
![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)